molecular formula C7H7N3 B114738 6-(Aminomethyl)picolinonitrile CAS No. 153396-50-0

6-(Aminomethyl)picolinonitrile

Cat. No. B114738
M. Wt: 133.15 g/mol
InChI Key: AICNXKADGVNNQK-UHFFFAOYSA-N
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Description

6-(Aminomethyl)picolinonitrile is a chemical compound with the molecular formula C7H7N3 . It is used in laboratory chemicals and the manufacture of chemical compounds .


Synthesis Analysis

The synthesis of 6-(Aminomethyl)picolinonitrile and related compounds involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is a key step in the synthesis process . The protodeboronation of unactivated alkyl and especially primary alkyl boronic esters is underexplored .


Molecular Structure Analysis

The molecular structure of 6-(Aminomethyl)picolinonitrile is characterized by the presence of an aminomethyl group attached to a picolinonitrile . The picolinonitrile moiety is a synthetically versatile group that is generally thought of as a bulky moiety because of the two adjacent quaternary sp3-hybridized carbon atoms in its diol backbone .

Scientific Research Applications

Enantioselective Catalytic Applications

6-(Aminomethyl)picolinonitrile derivatives, such as amino acid-derived 2-aminoacylpyridine N-oxides and 2,6-bis(aminoacyl)pyridine N-oxides, have been synthesized and utilized as chiral ligands in asymmetric catalysis. These compounds have shown varying degrees of enantioselectivity in the catalytic addition of diethylzinc to benzaldehyde and the catalytic reduction of ketones to alcohols. For instance, bis-norephedrine ligand 2e displayed high selectivity in the catalytic reduction process (Derdau et al., 1999).

HIV-1 RT Inhibition

Novel diaryltriazines with a picolinonitrile moiety have been reported as potent HIV-1 reverse transcriptase inhibitors. These compounds exhibit remarkable antiviral activities against wild-type and several mutant strains of HIV-1. A modeling simulation study provided insights into their excellent antiviral potency, emphasizing the significance of targeting highly conserved residues in HIV-1 RT (Huang et al., 2017).

Catalysts in Chemical Reactions

6-(Aminomethyl)picolinonitrile derivatives have been used as ligands in various chemical reactions. For instance, N-substituted-2-aminomethyl-6-phenylpyridines, upon reaction with PdCl2, resulted in CNN pincer Pd(II) complexes that acted as effective catalysts for the allylation of aldehydes and three-component allylation of aldehydes, arylamines, and allyltributyltin. Similarly, CNN pincer Ru(II) complexes displayed excellent catalytic activity in the transfer hydrogenation of ketones (Wang et al., 2011).

Fluorogenic Sensor Applications

6-Aminoagarose mediated synthesis of fluorogenic amides of agarose with nicotinic and picolinic acids has been described. These fluorogenic pyridine carboxylic acid amides of agarose may find applications as sensors in biomedical and pharmaceutical industries due to their high fluorescence emissions (Kondaveeti et al., 2014).

Reduction of Amines with CO2

6-Amino-2-picoline has been reported as a highly efficient catalyst for the selective methylation and formylation of amines with CO2 under metal-free conditions. This process leverages a borane-trimethylamine complex as a reducing agent, indicating potential applications in organic synthesis and green chemistry (Zhang et al., 2021).

Safety And Hazards

The safety data sheet for 6-(Aminomethyl)picolinonitrile indicates that it is classified as a skin irritant (Category 2, H315) according to the GHS classification in accordance with 29 CFR 1910 (OSHA HCS) .

properties

IUPAC Name

6-(aminomethyl)pyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c8-4-6-2-1-3-7(5-9)10-6/h1-3H,4,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AICNXKADGVNNQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)C#N)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Aminomethyl)picolinonitrile

Synthesis routes and methods

Procedure details

Sodium azide (0.280 g, 4.32 mmol) was added to a solution of 6-bromomethyl-pyridine-2-carbonitrile (0.610 g, 2.88 mmol) in DMF (12 ml) and the resulting pale yellow solution was stirred at rt for 16 h. Standard basic workup gave the crude product as a tan solid in quantitative yield (0.501 g). The crude solid was dissolved in MeOH (15 ml), treated with 10% Pd/C (0.050 g) and placed under 40 psi H2 on a Parr shaker for 30 minutes (Note: it is imperative that this reduction is stopped at 30 minutes or reduction of the nitrile also occurs). The mixture was filtered through Celite®, the cake was washed with MeOH and the combined filtrate was concentrated under reduced pressure to give a yellow oil. Purification by column chromatography on silica gel (CH2Cl2/MeOH/NH4OH, 83:15:2, v/v/v) afforded 6-aminomethyl-pyridine-2-carbonitrile (0.178 g, 46%) as a white crystalline solid. 1H NMR (CDCl3) δ 1.96 (br s, 2H), 4.02 (s, 2H), 7.53 (d, 1H, J=9.0 Hz), 7.59 (d, 1H, J=9.0 Hz), 7.80 (t, 1H, J=9.0 Hz).
Quantity
0.28 g
Type
reactant
Reaction Step One
Quantity
0.61 g
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
[Compound]
Name
nitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Three
Name
Quantity
0.05 g
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(Aminomethyl)picolinonitrile
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6-(Aminomethyl)picolinonitrile
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6-(Aminomethyl)picolinonitrile
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6-(Aminomethyl)picolinonitrile
Reactant of Route 5
6-(Aminomethyl)picolinonitrile
Reactant of Route 6
6-(Aminomethyl)picolinonitrile

Citations

For This Compound
2
Citations
N Thallaj - Biomedicine and Chemical Sciences, 2022 - journals.irapa.org
1In recent years, various iron (II) complexes with TPA-type ligands (chelates) have been intensively studied, and structural changes that make it possible to control the three-…
Number of citations: 2 www.journals.irapa.org
د. ناصر ثلاج - مجلة جامعة دمشق للعلوم الأساسية, 2018‎ - journal.damascusuniversity.edu.sy
بعد أن تمت دراسة معقدات اللواجن (المرتبطات) من النمط TPAs البسيطة والمستبدلة في الموقع-a-والتي هي رباعية التمخلب، وما أظهرته (وبالأخص تللك المستبدلة بذرة هالوجين) من خواص مهمة للغاية …‎

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